(S,R,S)-AHPC-C6-NH2 hydrochloride

PROTAC synthesis VHL ligand stereochemistry targeted protein degradation

PROTAC development requires precise stereochemistry and linker geometry to ensure productive ternary complex formation. Generic VHL ligands or alternative linkers introduce variability that can invalidate degradation screens. - **Defined (S,R,S) stereochemistry** ensures active VHL E3 ligase recruitment; use (S,S,S) diastereomer as negative control. - **C6 alkyl linker** provides intermediate-length hydrophobic spacer-a baseline for systematic linker SAR (C3-C10). - **Terminal primary amine** enables direct amide coupling with carboxyl-functionalized warheads (e.g., kinase inhibitors), eliminating functional group interconversion.

Molecular Formula C29H44ClN5O4S
Molecular Weight 594.2 g/mol
Cat. No. B15540910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,R,S)-AHPC-C6-NH2 hydrochloride
Molecular FormulaC29H44ClN5O4S
Molecular Weight594.2 g/mol
Structural Identifiers
InChIInChI=1S/C29H43N5O4S.ClH/c1-19-25(39-18-32-19)21-12-10-20(11-13-21)16-31-27(37)23-15-22(35)17-34(23)28(38)26(29(2,3)4)33-24(36)9-7-5-6-8-14-30;/h10-13,18,22-23,26,35H,5-9,14-17,30H2,1-4H3,(H,31,37)(H,33,36);1H/t22-,23+,26-;/m1./s1
InChIKeyUOVYBJUFEMNLOT-VIXMLYKZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S,R,S)-AHPC-C6-NH2 Hydrochloride Overview


(S,R,S)-AHPC-C6-NH2 hydrochloride (also referred to as VH032-C6-NH2 hydrochloride, CAS 2360522-76-3) is a synthesized E3 ligase ligand-linker conjugate that incorporates a VH032-based von Hippel-Lindau (VHL) ligand and a six-carbon alkyl chain linker terminating in a pendant primary amine . The VHL ligand moiety recruits the VHL E3 ubiquitin ligase complex, while the C6 alkyl linker with terminal amine enables conjugation to carboxyl-containing target-protein ligands (warheads) via amide bond formation, facilitating the modular assembly of proteolysis-targeting chimeras (PROTACs) [1].

1
PROTAC modular assembly — VHL ligand-linker conjugate with terminal amine for amide coupling to carboxylic acid warheads
2
C6 alkyl linker baseline — intermediate-length hydrophobic spacer for systematic linker SAR studies
3
Stereochemically defined (S,R,S) — active VHL-recruiting configuration; (S,S,S) diastereomer available as negative control

Why (S,R,S)-AHPC-C6-NH2 Hydrochloride Cannot Be Substituted


Generic substitution of (S,R,S)-AHPC-C6-NH2 hydrochloride with other VHL ligand-linker conjugates is not viable for reproducible PROTAC development due to three interdependent factors: (1) stereochemical configuration—the (S,R,S) stereoisomer is the active VHL-recruiting form, whereas the (S,S,S) diastereomer is inactive and used as a negative control, making stereochemical integrity essential ; (2) linker length and composition critically determine ternary complex geometry and degradation efficiency, as even modest alterations in linker atom count can shift degradation potency by orders of magnitude in a target-dependent manner [1]; and (3) terminal amine reactivity enables specific conjugation chemistry that differs from alternative functional handles such as azides, carboxylic acids, or PEG-based termini, directly impacting synthetic workflow and yield [2].

Stereochemical integrity
Only the (S,R,S) diastereomer recruits VHL E3 ligase; the (S,S,S) form is inactive and may not support degradation. Stereochemistry must be verified.
Linker length & composition
Minor alterations in alkyl chain length or switching to PEG linkers can shift ternary complex geometry and may change degradation efficiency in a target-dependent manner.
Terminal conjugation chemistry
The primary amine enables amide coupling to carboxylic acid warheads; alternative handles (azide, carboxylic acid, chloride) impose different synthetic routes and may affect conjugate integrity.

(S,R,S)-AHPC-C6-NH2 Hydrochloride Differentiation


VHL Recruitment: (S,R,S) vs (S,S,S) Stereochemistry

The (S,R,S) stereochemical configuration of the AHPC moiety is essential for productive VHL E3 ligase recruitment. The (S,S,S) diastereomer is functionally inactive and is commercially available as a negative control reagent (Sigma-Aldrich cat# 901487), providing a built-in stereochemical comparator . For the parent VHL ligand (S,R,S)-AHPC hydrochloride (without the C6 linker), the (S,R,S) form serves as the active VHL-recruiting moiety, while the (S,S,S) variant does not induce VHL-dependent protein degradation . The stereochemical identity of (S,R,S)-AHPC-C6-NH2 hydrochloride is preserved during synthesis and conjugation, ensuring that the resulting PROTAC retains VHL-binding competence. Users can validate stereochemical integrity through the defined atom stereocenter count of 3 in the molecular structure .

VHL recruitment stereochemistry
Class-level
(S,R,S) stereoisomer: active VHL recruiter; (S,S,S) diastereomer: inactive, used as negative control. Binary functional difference.
Stereochemical identity determines VHL-dependent degradation.
Incorrect diastereomer procurement leads to inactive PROTACs.
PROTAC synthesis VHL ligand stereochemistry targeted protein degradation

C6 Linker Compared to Other Alkyl and PEG Alternatives

The six-carbon (C6) alkyl linker represents a specific structural option within a family of AHPC-based ligand-linker conjugates that include C3, C4, C8, and C10 variants as well as PEG-containing linkers [1]. Linker length directly influences ternary complex geometry, cooperativity of binding, and ultimately degradation efficiency [2]. A systematic SAR study of VHL-recruiting PROTACs targeting SHP2 demonstrated that linker length variation from 11 to 14 atoms altered degradation from 16% to >95% at 1 μM, underscoring the critical dependence of degradation efficacy on precise linker dimensions [3]. The C6 alkyl chain provides an intermediate length (~6 carbon atoms) that balances flexibility with conformational constraint, offering a defined starting point for linker optimization campaigns. Unlike PEG-based linkers, the hydrophobic C6 alkyl chain may influence PROTAC solubility and cell permeability differently, though direct comparative data for this specific building block are not available.

C6 linker length comparison
Reported
Linker length variation from 11 to 14 atoms altered SHP2 degradation from 16% to >95% at 1 μM in reported SAR (not intrinsic to building block).
Supports linker SAR context; degradation outcomes are target-specific.
Optimal linker must be determined empirically for each PROTAC series.
PROTAC linker optimization structure-activity relationship ternary complex formation

AKT PROTAC Synthesis: Patent-Validated Example

(S,R,S)-AHPC-C6-NH2 hydrochloride is specifically documented as the ligand-linker component used in the synthesis of XF038-161A, an AKT-targeting PROTAC degrader disclosed in Example 6 of patent WO2019173516A1 [1]. The compound is explicitly identified as XF038-161A in the patent literature, demonstrating its validated use in producing a functional AKT PROTAC degrader . While the patent does not provide direct comparative degradation data between PROTACs built with different linker lengths, the explicit inclusion of (S,R,S)-AHPC-C6-NH2 hydrochloride as a working example (Example 6) alongside C8 and other linker variants (e.g., Example 8 uses the C8 variant XF038-164A) establishes this specific building block as part of a linker-length SAR series targeting AKT . This patent-backed provenance provides traceable validation that the C6 linker length is a functional option for AKT PROTAC development.

AKT PROTAC patent example
Supporting evidence
Explicitly used in Example 6 of WO2019173516A1 to synthesize AKT degrader XF038-161A; part of linker-length SAR series.
Patent-backed synthetic precedent for AKT PROTAC assembly.
No direct quantitative comparison between C6 and C8 PROTACs disclosed.
AKT degradation PROTAC synthesis cancer therapeutics

Amine Terminus vs Alternative Conjugation Handles

(S,R,S)-AHPC-C6-NH2 hydrochloride terminates in a primary amine functional group, which enables direct amide bond formation with carboxylic acid-containing warheads using standard coupling reagents (e.g., HATU, EDCI) . Alternative AHPC-based conjugates terminate in azide (for click chemistry), carboxylic acid (requiring amine-containing warheads), or chloride (for nucleophilic substitution), each imposing distinct synthetic constraints [1]. For example, (S,R,S)-AHPC-C2-PEG4-N3 requires copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted click chemistry for conjugation, while (S,R,S)-AHPC-C6-CO2H hydrochloride requires amine-functionalized warheads for amide coupling [2]. The amine-terminated C6 variant is specifically compatible with the abundant pool of carboxylic acid-containing small molecule ligands derived from inhibitor chemotypes, streamlining PROTAC assembly. However, no published direct comparative data exist quantifying conjugation yields or reaction efficiencies between these alternative functional handles when paired with the same warhead.

Amine vs alternative handles
Class-level
Primary amine terminus enables direct amide coupling with carboxylic acid warheads. Azide, carboxylic acid, and chloride variants require different conjugation chemistries.
Amine handle streamlines coupling with common inhibitor scaffolds.
No published comparative conjugation yield data available.
PROTAC conjugation chemistry amide bond formation modular synthesis

(S,R,S)-AHPC-C6-NH2 Hydrochloride Application Scenarios


AKT-Targeted PROTAC Development

(S,R,S)-AHPC-C6-NH2 hydrochloride is the ligand-linker building block explicitly used in Example 6 of patent WO2019173516A1 to synthesize the AKT PROTAC degrader XF038-161A [1]. Researchers developing AKT-targeting PROTACs can reference this patent for validated synthetic protocols, reducing the uncertainty associated with de novo PROTAC assembly. The compound's inclusion in a linker-length SAR series within the patent (alongside C8 and other variants) provides a documented starting point for comparative linker optimization studies targeting AKT .

C6 Linker as Baseline for Optimization

The six-carbon alkyl linker of (S,R,S)-AHPC-C6-NH2 hydrochloride provides an intermediate-length, hydrophobic spacer that serves as a defined reference point in systematic linker SAR campaigns. When optimizing PROTACs for a novel target protein, researchers can use the C6 variant as a baseline and systematically vary linker length (C3, C4, C8, C10) or composition (PEG, alkyl-PEG hybrids) to identify the optimal ternary complex geometry for degradation efficacy [1]. The commercial availability of the full homologous series from multiple vendors enables reproducible comparative studies .

Modular Assembly with Carboxylic Acid Warheads

The terminal primary amine of (S,R,S)-AHPC-C6-NH2 hydrochloride enables direct amide bond formation with carboxylic acid-functionalized target-protein ligands [1]. This synthetic route is particularly advantageous when working with inhibitor scaffolds that naturally terminate in carboxylic acids (common among kinase inhibitors, HDAC inhibitors, and many natural product-derived ligands). Procurement of the amine-terminated C6 variant eliminates the need for warhead functional group interconversion or alternative click chemistry workflows, potentially reducing synthetic steps and overall PROTAC development time .

Stereochemical VHL Recruitment in PROTAC Libraries

The defined (S,R,S) stereochemistry of (S,R,S)-AHPC-C6-NH2 hydrochloride ensures productive VHL E3 ligase recruitment in synthesized PROTACs [1]. Researchers building PROTAC libraries for screening campaigns should prioritize this stereochemically defined building block over generic VHL ligands to avoid false negatives arising from inactive stereoisomers. The (S,S,S) diastereomer is commercially available as a negative control, enabling direct stereochemical validation of VHL-dependent degradation mechanisms in hit validation studies .

Application
Selection Property
Validation Focus
AKT-targeted PROTAC development
Patent-validated C6 ligand-linker building block
AKT degrader synthesis protocol (WO2019173516A1)
Linker SAR baseline studies
Intermediate-length C6 alkyl spacer
Linker length vs degradation efficiency in target-specific context
PROTAC assembly with carboxylic acid warheads
Primary amine terminus for amide coupling
Conjugation efficiency with COOH-containing inhibitors
Stereochemically defined PROTAC libraries
(S,R,S) VHL-recruiting stereochemistry
VHL-dependent degradation confirmation using (S,S,S) control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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